Idazoxan Hydrochloride

Descripción

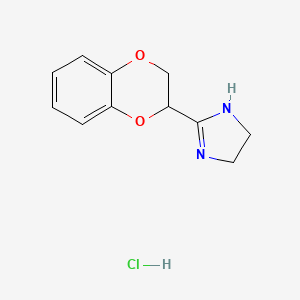

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBYOVCLMEAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920189 | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79944-56-2, 90755-83-2, 79944-58-4 | |

| Record name | Idazoxan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDAZOXAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idazoxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDAZOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Idazoxan Hydrochloride: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Abstract

Idazoxan, a potent and selective α2-adrenergic receptor antagonist and imidazoline (B1206853) receptor ligand, has been a subject of significant scientific inquiry for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Idazoxan Hydrochloride. It details the synthetic pathway from catechol to the final hydrochloride salt, outlines its mechanism of action on key signaling pathways, and presents a compilation of quantitative data from pivotal preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adrenergic and imidazoline systems.

Discovery and Development

Idazoxan was first synthesized in the late 1970s during research efforts to develop selective α2-adrenergic receptor antagonists.[1] Initially investigated by Reckitt & Colman, its unique pharmacological profile, characterized by its dual antagonism at α2-adrenergic and imidazoline receptors, set it apart from classical α2-antagonists like yohimbine.[1]

Over the years, Idazoxan has been investigated for various therapeutic indications. While its initial development as an antidepressant did not lead to market approval, it has shown promise in other areas.[2] More recently, it has been under investigation as an adjunctive treatment for schizophrenia, with the rationale that its α2 receptor antagonism could enhance the therapeutic effects of antipsychotic medications by increasing dopamine (B1211576) neurotransmission in the prefrontal cortex.[2][3] Furthermore, preclinical studies have suggested its potential in the treatment of Alzheimer's disease.[2]

A significant challenge in the clinical development of Idazoxan has been its short half-life, requiring frequent dosing.[3] To address this limitation, recent efforts have focused on developing extended-release (XR) formulations to enable once-daily oral administration.[3][4]

Table 1: Key Milestones in the Development of Idazoxan

| Year | Milestone | Significance |

| Late 1970s | First synthesized | Emergence of a novel selective α2-adrenergic antagonist.[1] |

| 1980s | Pharmacological characterization | Established as a dual α2-adrenergic and imidazoline receptor antagonist.[1] |

| 1990s | Clinical trials for depression | Investigated as a potential antidepressant, but did not reach the market.[1] |

| 1993 | Pilot study in schizophrenia | Showed potential as an adjunctive therapy to augment the effects of antipsychotics.[5] |

| 2000s | Resurgence in neurodegenerative disease research | Demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1] |

| 2023 | Development of extended-release (XR) formulation | Addressed the pharmacokinetic limitation of a short half-life, enabling new clinical trials.[3][4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key steps involve the formation of a benzodioxan ring system, followed by the construction of the imidazoline ring.

Synthetic Pathway

The overall synthetic scheme for Idazoxan is as follows:

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-1,4-benzodioxan (3)

-

Reaction: Catechol (1) is reacted with 2-chloroacrylonitrile (2) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). This reaction forms the 1,4-benzodioxan ring system through a nucleophilic substitution followed by an intramolecular cyclization.[2]

-

Protocol: A mixture of catechol, 2-chloroacrylonitrile, and potassium carbonate in acetone is refluxed for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Iminoether (4) via Pinner Reaction

-

Reaction: The nitrile group of 2-cyano-1,4-benzodioxan (3) is converted to an iminoether hydrochloride (Pinner salt) by reacting it with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.

-

Protocol: A solution of 2-cyano-1,4-benzodioxan in anhydrous ethanol (B145695) is saturated with dry hydrogen chloride gas at low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours, during which the Pinner salt precipitates. The salt is then isolated by filtration.

Step 3: Synthesis of Idazoxan (6)

-

Reaction: The iminoether (4) is then reacted with ethylenediamine (5) to form the imidazoline ring. This is a cyclization reaction where the diamine displaces the alcohol from the iminoether to form the final heterocyclic ring of Idazoxan.

-

Protocol: The isolated iminoether is suspended in a suitable solvent, and ethylenediamine is added. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The product, Idazoxan free base, can be isolated by extraction and purified by recrystallization.

Step 4: Formation of this compound

-

Reaction: The free base of Idazoxan (6) is converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Protocol: A solution of Idazoxan free base in a suitable solvent (e.g., isopropanol) is treated with a solution of hydrochloric acid. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Mechanism of Action and Signaling Pathways

Idazoxan exerts its pharmacological effects primarily through its antagonist activity at α2-adrenergic receptors and its interaction with imidazoline receptors.

α2-Adrenergic Receptor Antagonism

Idazoxan is a selective antagonist of all three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C). These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi/o).

Signaling Pathway of α2-Adrenergic Receptors and the Effect of Idazoxan

Caption: α2-Adrenergic receptor signaling and Idazoxan's mechanism.

By blocking the α2-adrenergic receptor, Idazoxan prevents the binding of endogenous agonists like norepinephrine. This disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. On presynaptic neurons, α2-autoreceptors provide negative feedback on norepinephrine release. Antagonism of these receptors by Idazoxan leads to an increase in the release of norepinephrine into the synaptic cleft.

Imidazoline Receptor Interaction

Idazoxan also binds to imidazoline receptors, which are classified into at least three subtypes: I1, I2, and I3. Idazoxan is particularly noted for its high affinity for the I2 subtype.[6] The signaling pathways of imidazoline receptors are less well-characterized than those of adrenergic receptors but are known to be involved in various physiological processes, including blood pressure regulation, pain modulation, and neuroprotection.[6]

Proposed Signaling for I2 Imidazoline Receptors

Caption: Idazoxan's interaction with the I2 imidazoline receptor.

The precise downstream effects of Idazoxan's binding to I2 receptors are still an area of active research. It is believed that these interactions may contribute to its neuroprotective and other central nervous system effects.

Quantitative Data

The following tables summarize key quantitative data from various preclinical and clinical studies of Idazoxan.

Table 2: Receptor Binding Affinities (pKi) of Idazoxan

| Receptor | pKi |

| α2A-Adrenergic | 8.01 |

| α2B-Adrenergic | 7.43 |

| α2C-Adrenergic | 7.7 |

| Imidazoline I1 | 5.90 |

| Imidazoline I2 | 7.22 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki).

Table 3: Preclinical Data for Idazoxan

| Animal Model | Condition | Dose Range | Key Findings |

| Rat | Nicotine Withdrawal | 1-5 mg/kg | Attenuated reward deficits.[7] |

| Rat | Schizophrenia (amphetamine-induced PPI deficit) | 0.5, 1, and 2 mg/kg | Counteracted prepulse inhibition deficits. |

| Mouse | Alzheimer's Disease | Not specified | Reduced Alzheimer's disease pathology and symptoms in mouse models.[2] |

Table 4: Clinical Data for Idazoxan

| Indication | Study Population | Dose | Key Findings |

| Schizophrenia (adjunctive therapy) | 6 patients | 120 mg/day (mean) | Significant decrease in Brief Psychiatric Rating Scale total symptoms.[5] |

| Parkinson's Disease (L-DOPA-induced dyskinesia) | 18 patients | 10, 20, and 40 mg (single oral doses) | 20 mg dose improved the severity of L-DOPA-induced dyskinesia. |

Experimental Protocols for Pharmacological Characterization

The pharmacological activity of Idazoxan is typically characterized using a variety of in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the affinity of Idazoxan for its target receptors.

-

Objective: To determine the inhibitory constant (Ki) of Idazoxan at α2-adrenergic and imidazoline receptors.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. The ability of unlabeled Idazoxan to displace the radioligand is measured.

-

General Protocol:

-

Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells transfected with the human α2A-adrenergic receptor).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002 for α2-receptors) and varying concentrations of unlabeled Idazoxan.

-

Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity retained on the filter using liquid scintillation counting.

-

The concentration of Idazoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

5.2.1. GTPγS Binding Assay

-

Objective: To assess the ability of Idazoxan to block agonist-stimulated G-protein activation.

-

Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to measure this activation.

-

General Protocol:

-

Incubate cell membranes expressing the α2-adrenergic receptor with a known agonist (e.g., norepinephrine) in the presence and absence of varying concentrations of Idazoxan.

-

Add [35S]GTPγS to the reaction mixture.

-

After incubation, separate the membrane-bound [35S]GTPγS by filtration.

-

Quantify the radioactivity. An antagonist like Idazoxan will cause a concentration-dependent decrease in the agonist-stimulated [35S]GTPγS binding.

-

5.2.2. cAMP Accumulation Assay

-

Objective: To measure the effect of Idazoxan on the inhibition of adenylyl cyclase activity.

-

Principle: Activation of Gi/o-coupled α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

-

General Protocol:

-

Treat intact cells expressing the α2-adrenergic receptor with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Add a known α2-adrenergic agonist to inhibit cAMP production.

-

In parallel experiments, pre-incubate the cells with varying concentrations of Idazoxan before adding the agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method (e.g., ELISA or a competitive binding assay). Idazoxan will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.

-

Conclusion

This compound remains a compound of significant interest due to its unique dual-action mechanism and its potential therapeutic applications in a variety of CNS disorders. This technical guide has provided a detailed overview of its discovery, a step-by-step guide to its chemical synthesis, and an exploration of its mechanism of action through key signaling pathways. The compiled quantitative data and outlined experimental protocols offer a valuable resource for researchers in the field. As our understanding of the complex pharmacology of Idazoxan continues to evolve, particularly with the development of novel formulations, it holds the potential to emerge as a valuable therapeutic agent for challenging neurological and psychiatric conditions.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Home Page [chem.ualberta.ca]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and structure of Idazoxan Hydrochloride

Idazoxan (B1206943) Hydrochloride is a potent and selective α2-adrenergic receptor antagonist that also exhibits complex interactions with imidazoline (B1206853) receptors. This dual activity has made it a valuable pharmacological tool for researchers in neuroscience, drug development, and related fields. This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological actions of Idazoxan Hydrochloride, complete with experimental methodologies and visual representations of its signaling pathways and experimental applications.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 240.69 g/mol | [1][2] |

| Melting Point | 205-207 °C | [1] |

| Solubility | Water: Soluble to 100 mM. DMSO: Soluble. | [][4] |

| pKa (Strongest Basic) | 8.62 | [5] |

| CAS Number | 79944-56-2 | [1][2] |

Pharmacological Profile

This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[6] This blockade occurs at both presynaptic autoreceptors, which regulate norepinephrine (B1679862) release, and postsynaptic receptors.[1][7] By blocking the presynaptic α2-autoreceptors, Idazoxan inhibits the negative feedback mechanism that normally limits norepinephrine release, leading to an increase in synaptic norepinephrine concentrations.[7]

In addition to its well-characterized α2-antagonist activity, Idazoxan also binds to imidazoline receptors, exhibiting antagonist activity at the I₁ subtype and agonist activity at the I₂ subtype.[2][] This interaction with imidazoline receptors contributes to its complex pharmacological profile and is an area of ongoing research.

The table below summarizes the binding affinities of Idazoxan for various receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | References |

| α2A-Adrenergic | 8.01 | [2] |

| α2B-Adrenergic | 7.43 | [2] |

| α2C-Adrenergic | 7.7 | [2] |

| Imidazoline I₁ | 5.90 | [2] |

| Imidazoline I₂ | 7.22 | [2] |

Signaling Pathways

The multifaceted interactions of this compound with its target receptors initiate a cascade of downstream signaling events. The following diagrams illustrate these pathways.

References

- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Imidazoline Receptor | TargetMol [targetmol.com]

- 6. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

Idazoxan Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors and also exhibits high affinity for imidazoline (B1206853) receptors.[1] This dual antagonism confers a complex pharmacological profile, making it a subject of significant interest for various therapeutic applications, including neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Idazoxan, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: Dual Antagonism

Idazoxan's primary mechanism of action is the competitive antagonism of two distinct receptor families:

-

α2-Adrenergic Receptors (α2-ARs): These are G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release. By blocking these receptors, Idazoxan disinhibits the release of norepinephrine (B1679862) and dopamine, particularly in the prefrontal cortex.[2][3]

-

Imidazoline Receptors (I-Rs): These receptors are classified into at least two subtypes, I1 and I2.[4][5] Idazoxan binds to both subtypes, although the downstream signaling pathways of these receptors are still under investigation.[5][6]

Quantitative Data: Receptor Binding Affinities

The affinity of Idazoxan hydrochloride for its target receptors has been characterized through various radioligand binding assays. The following tables summarize the key binding parameters (Ki values) for human receptor subtypes.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2A-Adrenergic | [3H]Rauwolscine | CHO-α2A cells | ~20 | [7] |

| α2B-Adrenergic | [3H]Rauwolscine | CHO-α2B cells | ~30 | [7] |

| α2C-Adrenergic | [3H]Rauwolscine | CHO-α2C cells | ~10 | [7] |

| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |

| I1-Imidazoline | [3H]Clonidine | Human Striatum | ~7.5 | ~31.6 | [8] |

| I2-Imidazoline | [3H]Idazoxan | Human Brain | ~8.0 | ~10 | [9] |

Signaling Pathways

The antagonistic action of Idazoxan at α2-adrenergic and imidazoline receptors triggers distinct downstream signaling cascades.

α2-Adrenergic Receptor Antagonism

α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Idazoxan prevents this inhibitory effect, leading to a relative increase in cAMP levels and subsequent activation of protein kinase A (PKA). This disinhibition of presynaptic α2-autoreceptors enhances the release of norepinephrine and dopamine.

References

- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early Experimental Research on Idazoxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational experimental research on Idazoxan (B1206943) Hydrochloride. It covers its primary mechanism of action, key preclinical findings, and initial pharmacokinetic profiles. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

Idazoxan is primarily recognized as a potent and selective α2-adrenoceptor antagonist.[1][2] Its mechanism of action also involves interaction with imidazoline (B1206853) receptors, where it can act as an antagonist.[3][] This dual activity has been a subject of extensive research to delineate its pharmacological effects. Early studies confirmed that Idazoxan competitively blocks α2-adrenoceptors, leading to an increase in the release of norepinephrine (B1679862) from presynaptic terminals by inhibiting the negative feedback mechanism.[1][2][5]

Signaling Pathway of α2-Adrenoceptor Antagonism by Idazoxan

References

- 1. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacodynamics of Idazoxan Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idazoxan (B1206943) is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline (B1206853) I2 binding sites.[1][2][3] This dual activity makes it a valuable pharmacological tool for investigating the roles of both α2-adrenoceptors and imidazoline receptors in various physiological and pathological processes. In preclinical models, Idazoxan has demonstrated a wide range of effects, including modulation of neurotransmitter release, alteration of cardiovascular parameters, and influences on complex behaviors such as addiction and motor control.[4][5][6] This document provides an in-depth summary of the preclinical pharmacodynamics of Idazoxan Hydrochloride, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing core mechanisms and workflows.

Core Mechanism of Action

Idazoxan's primary mechanism of action is the competitive blockade of α2-adrenergic receptors.[1] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine (B1679862) (NE) in a negative feedback loop. By antagonizing these receptors, Idazoxan disinhibits the neuron, leading to an increase in the synaptic concentration of NE.[7]

Additionally, Idazoxan is a well-established antagonist of I2 imidazoline receptors, a class of non-adrenergic binding sites whose physiological role is still under active investigation but is implicated in monoamine oxidase inhibition and various neuropathologies.[2][8] It is crucial to note that while Idazoxan binds to both receptor types, the specific experimental conditions and the relative receptor densities in a given tissue can influence the observed pharmacological effect.[9][10] Some studies also suggest that Idazoxan may act as a functional agonist at 5-HT1A autoreceptors, leading to a decrease in serotonin (B10506) synthesis.[4]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative findings from various preclinical studies.

Table 1: Receptor Binding Affinity & Potency

| Compound | Target | Species/Tissue | Radioligand | Parameter | Value | Reference(s) |

| Idazoxan | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | ~3-10 nM | [2] |

| Idazoxan | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki (High Affinity) | ~4-15 nM | [2] |

| Idazoxan | α2-Adrenoceptor | Rat | Clonidine-induced mydriasis | Apparent IC50 | 153.6 ng/mL | [11] |

| Idazoxan | α2-Adrenoceptor | Rat | Nicotine (B1678760) withdrawal | ED50 (Occupancy) | 0.43 mg/kg | [8] |

| Guanoxan | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki | 1.3 nM | [2] |

| Cirazoline | I2-Imidazoline Site | Rat Brain | [3H]Idazoxan | Ki | ~1.5 nM | [2] |

| RS 1538-197 | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | 0.3 nM | [2] |

| RX821002 | α2-Adrenoceptor | Rat Brain | [3H]RX821002 | Ki | ~1 nM | [2][9] |

Table 2: Summary of In Vivo Effects in Preclinical Models

| Animal Model | Dose Range | Route | Key Pharmacodynamic Effect | Magnitude of Effect | Reference(s) |

| Sprague-Dawley Rat | 0.1 - 40 mg/kg | i.p. | Increased DOPA synthesis (cerebral cortex) | 22% to 86% increase | [4] |

| Sprague-Dawley Rat | 0.1 - 40 mg/kg | i.p. | Decreased 5-HTP synthesis (cerebral cortex) | 13% to 33% decrease | [4] |

| Normotensive Rat | 300 µg/kg | i.v. | Increased plasma norepinephrine | ~2-fold increase | [6] |

| Spontaneously Hypertensive Rat | 300 µg/kg | i.v. | Decreased Mean Arterial Pressure (MAP) | Significant decrease | [6] |

| Wistar Rat | 3 mg/kg | i.p. | Increased locomotor endurance | Significant increase in running distance | [5] |

| Wistar Rat | 1 - 10 mg/kg | i.p. | Increased urine output (normally hydrated) | Dose-dependent increase | [12][13] |

| Rat | 1.5 mg/kg | s.c. | α2-Adrenoceptor Occupancy | ~75% | [8] |

| Rat | 1 - 5 mg/kg | s.c. | Attenuation of nicotine withdrawal reward deficits | Partial attenuation | [8][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of Idazoxan and other ligands for α2-adrenoceptors and I2-imidazoline sites.

-

Tissue Preparation: Cortical membranes are prepared from rat or human brains.

-

α2-Adrenoceptor Assay: Competition studies are performed using the selective α2-adrenoceptor radioligand [3H]RX821002 (2-methoxy idazoxan) at a concentration of approximately 1 nM.[2]

-

I2-Imidazoline Site Assay: To isolate binding to I2 sites, studies are conducted using [3H]Idazoxan (~4 nM) in the presence of a high concentration of l-epinephrine (e.g., 10⁻⁶ M) to saturate and block all α2-adrenoceptors.[2]

-

Procedure: Membranes are incubated with the radioligand and varying concentrations of the competing drug (e.g., Idazoxan). Non-specific binding is determined in the presence of a saturating concentration of a suitable unlabeled ligand. Bound and free radioactivity are separated by rapid filtration.

-

Data Analysis: Competition curves are analyzed using non-linear regression to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.[2][9]

In Vivo Neurotransmitter Synthesis

-

Objective: To measure the effect of Idazoxan on the synthesis rates of noradrenaline (via DOPA) and serotonin (via 5-HTP).

-

Animal Model: Male Sprague-Dawley rats.[4]

-

Procedure:

-

Animals are pre-treated with an aromatic L-amino acid decarboxylase inhibitor (e.g., NSD 1015) to prevent the conversion of DOPA to dopamine (B1211576) and 5-HTP to serotonin, causing the precursors to accumulate.

-

Idazoxan is administered at various doses (0.1-40 mg/kg, i.p.).[4]

-

After a set time, animals are euthanized, and brain regions (e.g., cerebral cortex, hippocampus) are dissected.

-

Tissue levels of DOPA and 5-HTP are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Rationale: An increase in DOPA accumulation reflects an increased firing rate of noradrenergic neurons (due to α2-autoreceptor blockade), while a change in 5-HTP reflects altered serotonergic neuron activity.[4]

Locomotor Endurance Test

-

Objective: To assess the effect of Idazoxan on physical endurance and fatigue resistance.

-

Animal Model: Male Wistar rats (200-250g).[5]

-

Apparatus: A motorized locomotor treadmill (e.g., PanLAB) equipped with an electric shock grid to motivate running.

-

Procedure:

-

Animals are divided into groups (e.g., Control, Idazoxan 3 mg/kg i.p., Efaroxan (B1214185) 1 mg/kg i.p.).[5]

-

Following drug administration, each rat is placed on the treadmill.

-

The test begins, and parameters such as total running distance, time to exhaustion, and the number/duration of electric shocks received are recorded.

-

-

Endpoint: A significant increase in running distance or time compared to the control group indicates enhanced endurance.[5]

Visualizing Pharmacodynamic Relationships

The dual receptor activity of Idazoxan is a key feature of its pharmacological profile.

Conclusion

This compound is a multifaceted pharmacological agent whose primary action in preclinical models is the blockade of α2-adrenoceptors, resulting in enhanced noradrenergic transmission. Its concurrent antagonism of I2-imidazoline receptors adds a layer of complexity and provides a unique opportunity for research into the function of these sites. The data consistently show that Idazoxan can significantly alter neurochemical, cardiovascular, and behavioral endpoints in a dose-dependent manner. The detailed protocols and quantitative summaries provided herein serve as a comprehensive resource for scientists designing and interpreting preclinical studies involving this important research tool.

References

- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idazoxan - Wikipedia [en.wikipedia.org]

- 4. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Further pharmacological characterization of [3H]idazoxan binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic-pharmacodynamic linking model for the alpha 2-adrenergic antagonism of idazoxan on clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of idazoxan and other alpha 2-adrenoceptor antagonists on urine output in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Idazoxan Hydrochloride in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Idazoxan (B1206943) Hydrochloride in rats, a selective α2-adrenergic receptor antagonist. The information presented herein is compiled from various scientific studies to support preclinical research and drug development efforts. This document details the absorption, distribution, metabolism, and excretion (ADME) of Idazoxan in rats, presents quantitative pharmacokinetic parameters in structured tables, outlines detailed experimental methodologies, and provides visual representations of experimental workflows and the relevant signaling pathway.

Pharmacokinetic Parameters

The pharmacokinetic profile of Idazoxan in rats has been characterized following both intravenous and oral administration. The data reveals rapid absorption and extensive metabolism.

Intravenous Administration

Following intravenous (IV) administration to Sprague-Dawley rats, Idazoxan exhibits a linear kinetic profile.[1] A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of Idazoxan in Rats Following Intravenous Administration

| Parameter | Value | Reference |

| Dose Range | 1, 3, and 10 mg/kg | [1] |

| Half-Life (t½) | 24.4 to 27.9 min | [1] |

| Mean Residence Time (MRT) | 34.2 to 40.5 min | [1] |

| Total Plasma Clearance (CL) | 0.057 to 0.078 L/kg/min (57 to 78 mL/min/kg) | [1] |

| Volume of Distribution at Steady State (Vss) | 1.95 to 3.18 L/kg | [1] |

Source: Compiled from Valliès et al., 1989.[1]

Oral Administration

After oral administration to rats, Idazoxan is rapidly and completely absorbed.[2] However, it undergoes a significant first-pass effect in the intestine and liver.[1] The oral bioavailability is dose-dependent and is notably higher in female rats compared to male rats.[2] Key oral pharmacokinetic parameters are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of Idazoxan in Rats Following Oral Administration

| Parameter | Male Rats | Female Rats | Reference |

| Dose Range | 1, 3, and 10 mg/kg | Not specified in detail | [1] |

| Time to Peak (Tmax) | 5 to 10 min | Not specified | [1] |

| Oral Bioavailability (F) | 12.6% to 31.5% | Considerably higher than males | [1][2] |

| Dose-Dependent Bioavailability | ~1% at 10 mg/kg, increasing to 23% at 100 mg/kg | - | [2] |

Source: Compiled from Valliès et al., 1989 and findings on dose-dependency.[1][2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Idazoxan is rapidly and completely absorbed after oral administration in rats.[2]

-

Distribution: Following absorption, Idazoxan distributes to a wide range of tissues.[2] Notably, brain levels of Idazoxan are in equilibrium with plasma levels but are approximately ten-fold higher.[2]

-

Metabolism: The primary route of clearance for Idazoxan is metabolism.[2] The main biotransformation pathway is hydroxylation at positions 6 and 7 of the benzodioxan ring, forming phenolic metabolites.[2] These metabolites are then excreted as glucuronide and sulfate (B86663) conjugates in the urine.[2] Minor metabolic pathways include 5-hydroxylation and oxidative degradation of the imidazoline (B1206853) ring.[2]

-

Excretion: Elimination of Idazoxan and its metabolites occurs primarily through the urine (approximately 75% of the dose) and to a lesser extent in the feces (about 20% of the dose).[2] Excretion is rapid, with the majority occurring within the first 24 hours after administration.[2]

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of Idazoxan Hydrochloride in rats.

Animal Model and Housing

-

Species: Sprague-Dawley rats.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. For oral dosing studies, animals are typically fasted overnight prior to drug administration.

Drug Administration

3.2.1. Intravenous (IV) Administration

-

Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline, to the desired concentration.

-

Dose: Administer the formulated drug as a bolus injection via the lateral tail vein. Doses of 1, 3, and 10 mg/kg have been used in studies.[1]

-

Procedure: Restrain the rat and administer the injection using a sterile syringe and needle.

3.2.2. Oral (PO) Administration

-

Formulation: Prepare a solution or suspension of this compound in a suitable vehicle, such as water or a 0.5% carboxymethylcellulose solution.

-

Dose: Administer the formulation by oral gavage. Doses ranging from 1 to 100 mg/kg have been investigated.[1][2]

-

Procedure: Use a gavage needle of appropriate size for the rat to deliver the formulation directly into the stomach.

Blood Sampling

-

Schedule: Collect blood samples at predetermined time points post-dose. A typical schedule for an IV study might be 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, and 8 hours. For an oral study, time points could include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Site: Collect blood from the jugular vein, saphenous vein, or via tail tipping.

-

Processing: Collect blood into heparinized tubes. Centrifuge the samples to separate the plasma.

-

Storage: Store the plasma samples at -20°C or lower until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of Idazoxan in plasma.[1]

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples.

-

Collect the supernatant for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the eluent at the appropriate UV wavelength for Idazoxan.

-

-

Quantification: Determine the concentration of Idazoxan in the plasma samples by comparing the peak areas to a standard curve prepared with known concentrations of the drug in blank plasma.

Visualizations

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of Idazoxan in rats.

Signaling Pathway

Caption: Mechanism of action of Idazoxan at the α2-adrenergic receptor.

References

Idazoxan Hydrochloride's Affinity for Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Idazoxan (B1206943) Hydrochloride's binding affinity for imidazoline (B1206853) receptor subtypes. Idazoxan is a critical pharmacological tool, acting as both a selective α2-adrenergic receptor antagonist and a high-affinity ligand for imidazoline receptors.[1][2] Understanding its interaction with these distinct receptor classes is paramount for the accurate interpretation of experimental data and the development of novel therapeutics. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated molecular and procedural pathways.

Quantitative Binding Profile of Idazoxan Hydrochloride

This compound exhibits a complex binding profile, demonstrating high affinity for both I1 and I2 imidazoline receptors, as well as for α2-adrenoceptors.[3] This lack of absolute selectivity necessitates careful experimental design to isolate its effects on imidazoline receptors. The following tables summarize the binding affinities derived from radioligand binding assays.

Table 1: Binding Affinity of this compound at Imidazoline Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Kᵢ / IC₅₀) | Selectivity Notes |

| I₁-Imidazoline | [³H]Clonidine | Human Striatum | High Affinity | Idazoxan displays I₁/I₂ receptor selectivity with no more than a 3-fold difference in IC₅₀ values between the two subtypes.[3] |

| I₂-Imidazoline | [³H]Idazoxan | Human & Rat Cortex | High Affinity (nM range) | Potency is comparable to naphazoline, but less than guanoxan (B1210025) and cirazoline.[4] |

Table 2: Comparative Binding Affinity at α₂-Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Kᵢ / Kᴅ) | Selectivity Notes |

| α₂-Adrenoceptor | [³H]Idazoxan | Rat Olfactory Cortex | Kᴅ ≈ 5.5 nM | Potency is comparable to naphazoline, but significantly less than selective α₂-antagonists like RS 1538-197 (0.3 nM) and RX821002.[4][5] |

| α₂-Adrenoceptor | [³H]RX821002 | Human & Rat Cortex | Moderate Affinity | Idazoxan is less potent at α₂-adrenoceptors compared to its 2-methoxy derivative, RX821002.[4] |

Experimental Protocols: Radioligand Binding Assay

The determination of Idazoxan's binding affinity is predominantly achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for assessing the affinity of a test compound at I₂-imidazoline receptors in rat brain tissue using [³H]Idazoxan.

Materials and Reagents

-

Tissue: Frozen rat cerebral cortex

-

Radioligand: [³H]Idazoxan (Specific Activity: 45-60 Ci/mmol)

-

Blocking Agent: l-Epinephrine

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4, supplemented with protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Apparatus: Glass-Teflon homogenizer, high-speed refrigerated centrifuge, 96-well filter plates (GF/C), vacuum filtration manifold, liquid scintillation counter.

Membrane Preparation[6]

-

Thaw frozen rat cortex on ice. Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (approx. 6-8 strokes).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the crude membrane fraction.

-

Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.

-

Resuspend the final pellet in a smaller volume of buffer containing 10% sucrose (B13894) as a cryoprotectant.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay[4][6]

-

On the day of the assay, thaw the membrane preparation and resuspend in the final Assay Buffer to a concentration of 50-120 µg protein per 150 µL.

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add the following in order:

-

50 µL of competing test compound (at various concentrations) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM cirazoline) for non-specific binding (NSB).

-

50 µL of [³H]Idazoxan diluted in Assay Buffer to a final concentration of ~4 nM.

-

Add l-epinephrine to a final concentration of 1 µM to all wells to prevent the radioligand from binding to α₂-adrenoceptors.[4]

-

150 µL of the membrane preparation.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration onto GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters four times with ice-cold Wash Buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis

-

Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the competing test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.[6]

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of Idazoxan and imidazoline receptors.

Caption: Logical relationship of this compound to its primary receptor targets.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Postulated signaling pathway for the I₁-imidazoline receptor.

References

- 1. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]idazoxan to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Idazoxan Hydrochloride: A Technical Guide for Neuroscience Research

Introduction

Idazoxan (B1206943) hydrochloride (also known by its manufacturer code, RX-781094) is a synthetic compound belonging to the benzodioxan-linked imidazole (B134444) class.[1][2] It is a cornerstone pharmacological tool in neuroscience, primarily recognized for its dual action as a potent and selective α2-adrenergic receptor antagonist and as a high-affinity ligand for imidazoline (B1206853) receptors.[3][] This multifaceted profile has made it an invaluable agent for investigating the roles of noradrenergic and imidazoline systems in the central nervous system.

Initially explored for its potential as an antidepressant, Idazoxan did not reach the market for this indication.[3] However, its utility in research has grown substantially. Current investigations leverage Idazoxan to explore therapeutic strategies for a range of neurological and psychiatric conditions, including schizophrenia, cognitive disorders like Alzheimer's disease, and for its neuroprotective properties.[3][5][6] This guide provides an in-depth overview of its pharmacology, mechanisms, and application in a research context.

Pharmacology and Mechanism of Action

Idazoxan's effects are primarily mediated through two distinct receptor systems: the α2-adrenergic receptors and the imidazoline receptors.

α2-Adrenergic Receptor Antagonism

The principal mechanism of action for Idazoxan is the competitive blockade of α2-adrenergic receptors (α2-ARs).[7] In the central nervous system, α2-ARs function predominantly as presynaptic autoreceptors on noradrenergic neurons.[8] Activation of these receptors by norepinephrine (B1679862) (NE) initiates a negative feedback loop that inhibits further NE release.

By antagonizing these presynaptic α2-autoreceptors, Idazoxan disinhibits the neuron, leading to a significant increase in the firing rate and subsequent release of norepinephrine into the synaptic cleft.[7][8] This surge in synaptic NE enhances noradrenergic neurotransmission.

Furthermore, this α2-AR blockade can indirectly influence other neurotransmitter systems. Notably, Idazoxan has been shown to preferentially increase the output of dopamine (B1211576) (DA) in the medial prefrontal cortex, an effect thought to be mediated locally at the nerve terminal level.[3][9] This region-specific modulation of dopamine is a key reason for its investigation as an adjunctive therapy in schizophrenia.[3][9]

Imidazoline Receptor Ligand Activity

In addition to its well-characterized effects on α2-ARs, Idazoxan binds with high affinity to a distinct class of non-adrenergic sites known as imidazoline receptors.[10][11] The distribution of these receptors throughout the brain does not correlate with that of α2-ARs, indicating they are independent entities.[10]

Idazoxan displays a complex pharmacological profile at these sites, acting as:

The functional roles of imidazoline receptors are still under active investigation, but the I1 receptor is implicated in the central regulation of blood pressure, while the I2 receptor is associated with various processes, including pain modulation, neuroprotection, and the pathophysiology of several psychiatric disorders.[][13] Idazoxan's interaction with I2 sites may contribute to some of its observed neurobiological effects.[13]

Quantitative Pharmacological Data

The binding affinity of Idazoxan for various receptor subtypes is crucial for interpreting experimental results. The compound is highly selective for α2- over α1-adrenoceptors.[] Its affinities for adrenergic and imidazoline receptor subtypes are summarized below.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |

| Imidazoline Receptors | ||

| I1 | 5.90[12] | ~1259 |

| I2 | 7.22[12] | ~60 |

| α2-Adrenergic Receptors | ||

| α2A | 8.01[12] | ~9.8 |

| α2B | 7.43[12] | ~37 |

| α2C | 7.70[12] | ~20 |

Note: Ki values are calculated from pKi (Ki = 10^(-pKi) * 10^9). These values represent approximate affinities and can vary based on experimental conditions.

Applications in Neuroscience Research

Idazoxan is a versatile tool used to probe the function of the noradrenergic system in various domains of neuroscience.

-

Depression and Affective Disorders : Based on the monoamine hypothesis of depression, Idazoxan's ability to increase synaptic norepinephrine has led to its investigation as an antidepressant.[3] It has shown efficacy in case studies of bipolar depression.[14]

-

Schizophrenia : It is used as an adjunctive therapy to conventional antipsychotics.[3] The rationale is that by increasing dopamine levels in the prefrontal cortex—a region often exhibiting hypo-dopaminergia in schizophrenia—Idazoxan can ameliorate negative and cognitive symptoms.[9][15]

-

Cognitive Enhancement : Studies in patients with dementia of the frontal type have shown that Idazoxan can produce dose-dependent improvements in executive functions such as planning, sustained attention, and verbal fluency.[6] Research in animal models of Alzheimer's disease also suggests a potential therapeutic role.[3]

-

Neuroprotection : Post-ischemic administration of Idazoxan has been found to significantly reduce neuronal damage in the hippocampus following forebrain ischemia in rats, suggesting a neuroprotective effect.[5]

-

Addiction and Withdrawal : The role of the noradrenergic system in reward and withdrawal has been explored using Idazoxan. It has been shown to partially attenuate the reward deficits associated with nicotine (B1678760) withdrawal in animal models.[16]

Key Experimental Protocols

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) or inhibition constant (Ki) of a compound like Idazoxan for a specific receptor. The protocol involves competing Idazoxan against a radiolabeled ligand that is known to bind to the target receptor.

Objective: To quantify the affinity of Idazoxan for α2-adrenergic receptors.

Detailed Methodology:

-

Membrane Preparation :

-

Homogenize brain tissue (e.g., rat olfactory cortex) in a cold buffer solution (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in an assay buffer to a specific protein concentration.

-

-

Competition Binding Assay :

-

In a series of tubes, add a constant concentration of a radioligand specific for α2-ARs (e.g., [3H]RX821002, a 2-methoxy derivative of Idazoxan that binds almost exclusively to α2-ARs).[11]

-

Add increasing concentrations of unlabeled Idazoxan (the "competitor") to the tubes.

-

To determine non-specific binding, add a high concentration of a non-labeled α2-antagonist (e.g., phentolamine) to a separate set of tubes.

-

Initiate the binding reaction by adding the prepared cell membranes to each tube.

-

-

Incubation and Separation :

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis :

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a liquid scintillation counter. The counts are proportional to the amount of bound radioligand.

-

Subtract the non-specific binding from all measurements to get specific binding.

-

Plot the specific binding as a function of the log concentration of Idazoxan. This will generate a sigmoidal competition curve.

-

Analyze the curve using non-linear regression to determine the IC50 value (the concentration of Idazoxan that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals. It is used to assess the direct effect of Idazoxan administration on neurotransmitter release.

Objective: To measure the effect of systemic Idazoxan on dopamine efflux in the medial prefrontal cortex (mPFC).[9]

Detailed Methodology:

-

Surgical Implantation :

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest (e.g., mPFC) using precise stereotaxic coordinates.

-

Secure the cannula assembly to the skull with dental cement.

-

-

Recovery and Probe Insertion :

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC. The probe has a semi-permeable membrane at its tip.

-

-

Perfusion and Baseline Collection :

-

Connect the probe to a syringe pump and perfuse it at a slow, constant rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.

-

As the aCSF flows through the probe, neurotransmitters from the extracellular space diffuse across the semi-permeable membrane into the aCSF, driven by the concentration gradient.

-

Collect the outflowing fluid (the dialysate) in timed fractions (e.g., every 20 minutes).

-

Collect several fractions to establish a stable baseline level of the neurotransmitter of interest (e.g., dopamine).

-

-

Drug Administration and Sample Collection :

-

Administer Idazoxan to the animal (e.g., via subcutaneous injection).[9]

-

Continue to collect dialysate fractions for several hours to monitor changes in neurotransmitter levels post-administration.

-

-

Neurochemical Analysis :

-

Analyze the dopamine concentration in each dialysate sample using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

The electrochemical detector provides the necessary sensitivity to measure the picogram quantities of neurotransmitters present in the dialysate.

-

-

Data Analysis :

-

Quantify the amount of dopamine in each sample by comparing it to known standards.

-

Express the results as a percentage change from the average baseline concentration.

-

Plot the percentage change over time to visualize the effect of Idazoxan on dopamine release.

-

Conclusion

Idazoxan Hydrochloride remains a pivotal research compound due to its potent and selective antagonism of α2-adrenergic receptors and its complex interactions with the imidazoline receptor system. Its ability to robustly increase central noradrenergic and, in specific regions, dopaminergic tone provides a powerful method for probing the function of these systems in health and disease. From elucidating the neurobiology of cognition and mood to exploring novel therapeutic avenues for schizophrenia and ischemic brain injury, Idazoxan continues to be an indispensable tool for the modern neuroscientist. Future research will likely focus on dissecting the distinct contributions of its α2-AR versus I2-imidazoline receptor activity to its overall pharmacological profile.

References

- 1. This compound | Imidazoline Receptor | TargetMol [targetmol.com]

- 2. Idazoxan [drugfuture.com]

- 3. Idazoxan - Wikipedia [en.wikipedia.org]

- 5. Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha(2) antagonist idazoxan remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 14. Idazoxan: a selective alpha 2-antagonist and effective sustained antidepressant in two bipolar depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective [frontiersin.org]

- 16. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]

Idazoxan Hydrochloride: A Technical Guide to its Function as an α2-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idazoxan (B1206943) hydrochloride is a potent and selective antagonist of α2-adrenergic receptors, with additional affinity for imidazoline (B1206853) receptors.[1] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and experimental characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development. The guide includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

Idazoxan, with the chemical name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a benzodioxane-linked imidazole (B134444) derivative.[2][3] As a hydrochloride salt, it is a white, crystalline solid.[3]

| Property | Value | Reference |

| Synonyms | RX 781094, RX-781094 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ · HCl | [4] |

| Molecular Weight | 240.69 g/mol | [2][3][] |

| CAS Number | 79944-56-2 | [3][4] |

| Melting Point | 207-208°C | [3] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml). Sparingly soluble in Ethanol (1-10 mg/ml). | [4] |

Mechanism of Action as an α2-Adrenoceptor Antagonist

Idazoxan exerts its primary pharmacological effects by competitively blocking α2-adrenoceptors. These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein, Gi.[6] The α2-adrenoceptor family consists of three main subtypes: α2A, α2B, and α2C.[6][7]

The mechanism of action of Idazoxan can be understood through its effects at both presynaptic and postsynaptic α2-adrenoceptors:

-

Presynaptic Inhibition of Negative Feedback: Presynaptic α2-adrenoceptors on noradrenergic nerve terminals act as autoreceptors, providing negative feedback to inhibit further norepinephrine (B1679862) (NE) release.[6][8] By antagonizing these receptors, Idazoxan blocks this negative feedback loop, leading to an increase in the release of norepinephrine into the synaptic cleft.[8][9] This increased norepinephrine can then act on other adrenoceptors, such as α1 and β receptors.[8]

-

Postsynaptic Receptor Blockade: Postsynaptic α2-adrenoceptors are located on various cells, including vascular smooth muscle, where they mediate responses like vasoconstriction.[6] Idazoxan blocks the effects of norepinephrine and other agonists at these postsynaptic sites.[8]

The overall physiological and behavioral effects of Idazoxan depend on the balance between its presynaptic and postsynaptic actions, which can vary depending on the specific neuronal circuit and physiological context being studied.[8]

Downstream Signaling Pathway

The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase. Upon agonist binding, the α2-receptor activates the Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP levels decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of downstream target proteins.[6] By antagonizing the α2-receptor, Idazoxan prevents this signaling cascade, thus maintaining or increasing intracellular cAMP levels in the presence of an agonist.

Caption: α2-Adrenoceptor signaling and Idazoxan's antagonistic action.

Quantitative Pharmacological Data

Idazoxan exhibits high affinity for α2-adrenoceptors and also binds to imidazoline (I) receptors. Its selectivity for α2-adrenoceptor subtypes varies.

Table 1: Binding Affinities of Idazoxan Hydrochloride

| Receptor/Subtype | Assay Type | Species | Ki (nM) | pKi | IC50 (nM) | Reference |

| α2A-Adrenoceptor | Radioligand Binding | - | 67 | 8.01 | - | [4][10] |

| α2B-Adrenoceptor | Radioligand Binding | - | 407 | 7.43 | - | [4][10] |

| α2C-Adrenoceptor | Radioligand Binding | - | 69 | 7.7 | - | [4][10] |

| α1-Adrenoceptor | - | - | - | - | 4000 | [4] |

| Imidazoline I1 Receptor | - | - | - | 5.90 | 69 | [4][10] |

| Imidazoline I2 Receptor | - | - | - | 7.22 | 66 | [4][10] |

| Non-adrenergic sites ([³H]idazoxan binding) | Radioligand Binding | Human & Rat Brain | - | - | - | [11] |

Experimental Protocols

The characterization of Idazoxan as an α2-adrenoceptor antagonist relies on key in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay is used to determine the affinity of Idazoxan for α2-adrenoceptors by measuring its ability to displace a radiolabeled ligand.[12][13]

Objective: To calculate the inhibitor constant (Ki) of Idazoxan for a specific α2-adrenoceptor subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the α2-adrenoceptor subtype of interest.

-

Radioligand (e.g., [³H]RX821002, a selective α2-antagonist).[11]

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[14]

-

96-well plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and prepare membrane pellets by differential centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[14]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Idazoxan (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[14]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Idazoxan.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Idazoxan that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins coupled to the α2-adrenoceptor and can be used to characterize Idazoxan as an antagonist or inverse agonist.[15][16]

Objective: To determine the effect of Idazoxan on agonist-stimulated G protein activation.

Materials:

-

Membrane preparation expressing the α2-adrenoceptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

GDP (to regulate basal G protein activity).

-

A known α2-adrenoceptor agonist (e.g., norepinephrine).

-

This compound.

-

Other materials as for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described in section 4.1.

-

Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of Idazoxan. Then add the following components:

-

Basal: Membranes, [³⁵S]GTPγS, GDP, and buffer.

-

Agonist-stimulated: Membranes, [³⁵S]GTPγS, GDP, and a fixed concentration of the α2-agonist (e.g., at its EC80).

-

Antagonist Curve: Membranes, [³⁵S]GTPγS, GDP, the fixed concentration of agonist, and varying concentrations of Idazoxan.

-

-

Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

-

Filtration and Counting: Terminate the reaction and measure bound [³⁵S]GTPγS as described in section 4.1.

-

Data Analysis:

-